(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid
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Overview
Description
(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[77102,7013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of (16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline core structure.
Introduction of Functional Groups: The acetyl, dioxo, and sulfonic acid groups are introduced through a series of reactions, including acetylation, oxidation, and sulfonation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid can be compared with other similar compounds, such as:
Naphthoquinones: These compounds share the naphthoquinone core structure but differ in their functional groups.
Quinolines: These compounds have a quinoline core and may have different substituents.
Sulfonic Acids: These compounds contain the sulfonic acid group but may have different core structures.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
109039-81-8 |
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Molecular Formula |
C18H11NO6S |
Molecular Weight |
369.347 |
InChI |
InChI=1S/C18H11NO6S/c1-8(20)13-14-9-4-2-3-5-10(9)17(21)11-6-7-12(26(23,24)25)16(15(11)14)19-18(13)22/h2-7H,1H3,(H,19,22)(H,23,24,25) |
InChI Key |
KREAJFGCSFGKBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=C(C=C4)S(=O)(=O)O)NC1=O |
Synonyms |
3H-Naphtho[1,2,3-de]quinoline-4-sulfonic acid, 1-acetyl-2,7-dihydro-2,7-dioxo- |
Origin of Product |
United States |
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